

(Z)-Metominostrobin: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: (Z)-Metominostrobin

Cat. No.: B154188

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(Z)-Metominostrobin is a broad-spectrum strobilurin fungicide utilized in agriculture to control a variety of fungal pathogens on crops such as rice, fruits, and vegetables.[1] Its fungicidal activity stems from the inhibition of mitochondrial respiration, a vital energy-producing process in fungi.[2][3] This technical guide provides an in-depth analysis of the toxicological profile and safety data of **(Z)-Metominostrobin**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

(Z)-Metominostrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2] This inhibition blocks the transfer of electrons, thereby disrupting the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.

Figure 1: Mechanism of action of **(Z)-Metominostrobin**.

Toxicological Profile

A comprehensive evaluation of the toxicological data for **(Z)-Metominostrobin** has been conducted through a battery of in vitro and in vivo studies. The key findings are summarized below.

Acute Toxicity

(Z)-Metominostrobin exhibits moderate acute toxicity via the oral route. The acute dermal and inhalation toxicities are low.

Endpoint	Species	Value	Classification	Reference
Oral LD50	Rat	708 mg/kg bw	Moderate	[4]
Dermal LD50	Rabbit	> 2000 mg/kg bw	Low	[5]
Inhalation LC50 (4h)	Rat	> 3.8 mg/L	Low	[5]
Skin Irritation	Rabbit	Not an irritant	-	[5]
Eye Irritation	Rabbit	Irritant	-	[5]
Skin Sensitization	Animal studies	Not a sensitizer	-	[5]

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies have identified the liver, kidneys, and blood as the primary target organs for **(Z)-Metominostrobin**.

Study	Species	NOAEL	LOAEL	Key Findings at LOAEL	Reference
90-day oral	Rat	8.8 mg/kg bw/day	44.9 mg/kg bw/day	Centrilobular hepatocellular hypertrophy, chronic progressive nephropathy, anemia.	[4]
90-day oral	Mouse	34.1 mg/kg bw/day	348 mg/kg bw/day	Hepatomegaly, periportal hepatocyte hypertrophy.	[4]
90-day oral	Dog	3 mg/kg bw/day	120 mg/kg bw/day	Centrilobular hepatocellular hypertrophy.	[4]
1-year oral	Dog	2 mg/kg bw/day	30 mg/kg bw/day	Increased alkaline phosphatase (ALP).	[4]
2-year chronic/carcinogenicity	Rat	1.6 mg/kg bw/day	8.3 mg/kg bw/day	Increased incidence of hepatocellular adenoma and large granular lymphocytic (LGL) leukemia.	[4]

Carcinogenicity

In a two-year combined chronic toxicity and carcinogenicity study in rats, an increased incidence of hepatocellular adenoma and large granular lymphocytic (LGL) leukemia was

observed at the highest dose tested.[4] However, the mode of action for these tumors is considered non-genotoxic, allowing for the establishment of a threshold.[4] The increase in LGL leukemia is considered a strain-specific effect in Fischer rats and is not deemed relevant for human risk assessment.[4] No evidence of carcinogenicity was observed in an 18-month study in mice.[4]

Genotoxicity

A battery of genotoxicity studies has been conducted to assess the potential of **(Z)-Metominostrobin** to induce genetic mutations. The overall conclusion from regulatory assessments is that **(Z)-Metominostrobin** is not genotoxic.[4] However, some in vivo tests have shown equivocal or positive results, warranting a detailed review of the available data.[5]

Test	System	Result	Reference
Ames Test	S. typhimurium	Negative	[5]
In vitro Mammalian Cell Gene Mutation	-	-	-
In vitro Chromosomal Aberration	-	-	-
In vivo Micronucleus Test	Mammalian somatic cells	Equivocal/Positive in some tests	[5]

Reproductive and Developmental Toxicity

(Z)-Metominostrobin has been evaluated for its potential to affect reproduction and development in multi-generation and developmental toxicity studies.

Study	Species	NOAEL (Parental)	NOAEL (Reproduc tive)	NOAEL (Develop mental)	Key Findings	Reference
Two- Generation	Rat	2.5 mg/kg bw/day	-	2.5 mg/kg bw/day	No effects on fertility. Offspring effects included centrilobula r hepatocell ular hypertroph y.	[4]
Developme ntal	Rat	25 mg/kg bw/day	-	225 mg/kg bw/day	No teratogenic ity observed.	[4]
Developme ntal	Rabbit	30 mg/kg bw/day	-	150 mg/kg bw/day	Maternal toxicity at the highest dose. Increased incidence of skeletal variations (excess ribs) in fetuses. No teratogenic ity observed.	[4]

Safety Data and Reference Values

Based on the comprehensive toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for **(Z)-Metominostrobin**.

- Acceptable Daily Intake (ADI): 0.016 mg/kg bw/day[4]
 - This is based on the No-Observed-Adverse-Effect Level (NOAEL) of 1.6 mg/kg bw/day from the 2-year combined chronic toxicity/carcinogenicity study in rats, to which a safety factor of 100 was applied.[4]
- Acute Reference Dose (ARfD): 0.78 mg/kg bw[4]
 - This is derived from a NOAEL of 78.1 mg/kg bw from general pharmacology studies in mice and rabbits, with a safety factor of 100 applied.[4]

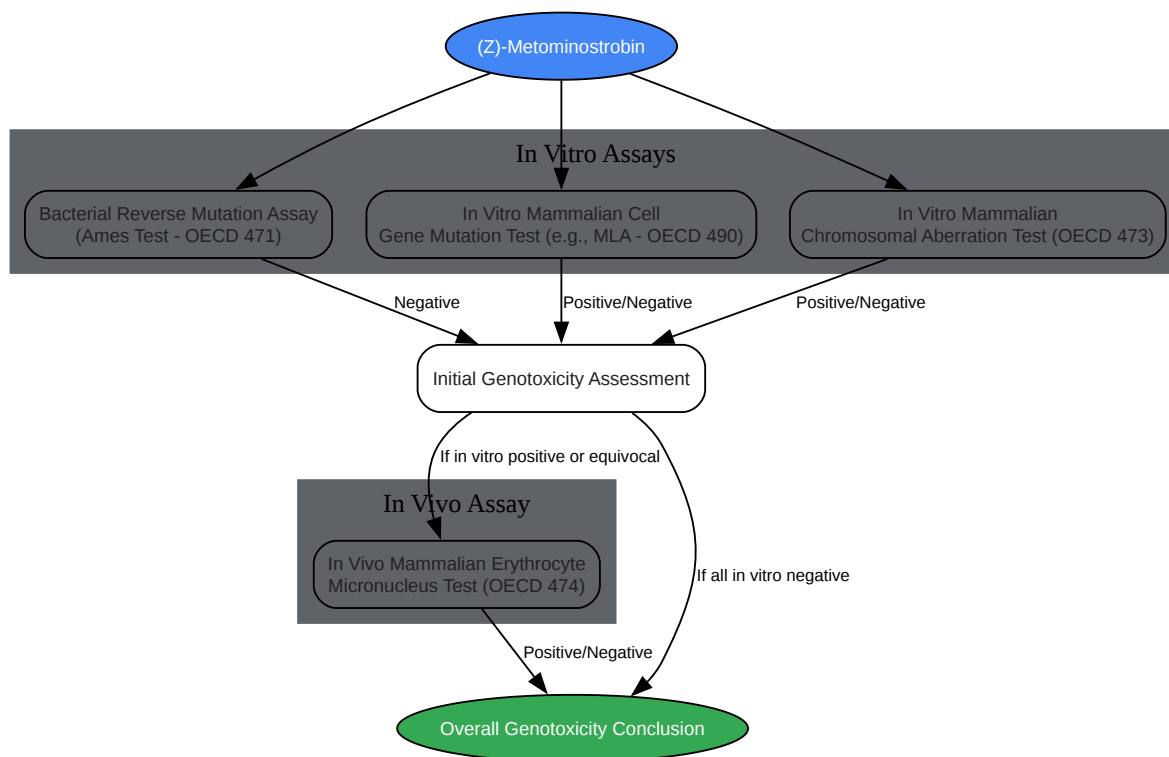
Ecotoxicological Profile

The potential environmental impact of **(Z)-Metominostrobin** has been assessed through studies on various non-target organisms.

Organism	Endpoint	Value	Reference
Fish (Carp)	96-hour LC50	> 18.1 mg/L	[2]
Aquatic Invertebrate (Daphnia pulex)	48-hour EC50	> 14.0 mg/L	[2]
Algae	-	-	-

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the interpretation and replication of the findings. The following provides a generalized workflow for a standard battery of genotoxicity tests.



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Figure 2: Generalized workflow for a standard genotoxicity test battery.

Conclusion

(Z)-Metaminostrobin demonstrates a well-characterized toxicological profile. The primary target organs upon repeated exposure are the liver, kidneys, and blood. While carcinogenic effects were observed in a single rat study, the non-genotoxic mode of action allows for the establishment of a safe threshold for exposure. The substance is not considered to be a reproductive or developmental toxicant. The established ADI and ARfD provide a basis for ensuring consumer safety. Further research to clarify the equivocal in vivo genotoxicity findings and to expand the ecotoxicological database would provide a more complete understanding of the safety profile of **(Z)-Metaminostrobin**.

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